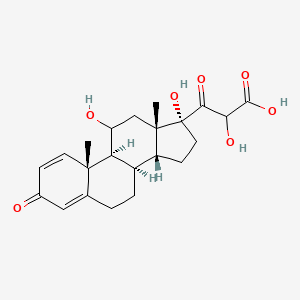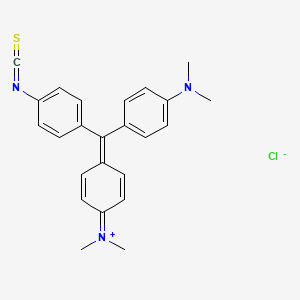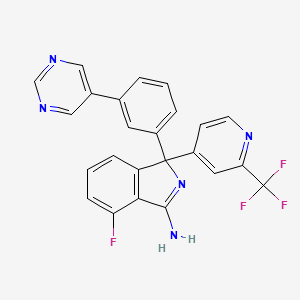
Prednisolon-21-Carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prednisolone-21-Carboxylic Acid is a derivative of prednisolone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties This compound is characterized by the presence of a carboxylic acid group at the 21st position of the prednisolone molecule
Wissenschaftliche Forschungsanwendungen
Prednisolone-21-Carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of corticosteroids.
Biology: Employed in studies investigating the metabolic pathways of glucocorticoids.
Medicine: Research on its potential therapeutic effects and its role in drug development.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard.
Wirkmechanismus
Target of Action
Prednisolone-21-Carboxylic Acid, like Prednisolone, primarily targets glucocorticoid receptors (GRs) . These receptors play a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
Prednisolone-21-Carboxylic Acid interacts with its targets by binding to specific glucocorticoid receptors in the cytoplasm of target cells . This binding forms glucocorticoid receptor complexes, which then translocate to the nucleus and interact with the DNA, influencing the transcription of target genes . This interaction leads to changes in the expression of proteins that mediate the compound’s anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .
Biochemical Pathways
The biochemical pathways affected by Prednisolone-21-Carboxylic Acid are primarily related to inflammation and immune response. The compound’s interaction with glucocorticoid receptors leads to the suppression of pro-inflammatory genes and the promotion of anti-inflammatory genes . This modulation affects various biochemical pathways, leading to downstream effects such as reduced inflammation and suppressed immune response .
Pharmacokinetics
Prednisolone-21-Carboxylic Acid, similar to Prednisolone, exhibits concentration-dependent non-linear pharmacokinetics . It can be reversibly metabolized to prednisone, which is then metabolized to various metabolites . These metabolic processes influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability .
Result of Action
The molecular and cellular effects of Prednisolone-21-Carboxylic Acid’s action are primarily related to its anti-inflammatory and immunosuppressive effects . By modulating the expression of various genes, the compound can reduce inflammation, suppress immune response, and exert anti-neoplastic and vasoconstrictive effects .
Action Environment
The action, efficacy, and stability of Prednisolone-21-Carboxylic Acid can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and activity . Additionally, the compound’s action can also be influenced by the physiological environment, including the presence of other compounds and the state of the target cells .
Biochemische Analyse
Biochemical Properties
Prednisolone-21-Carboxylic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is 11β-Hydroxysteroid dehydrogenase (11β-HSD), which is involved in the interconversion of active and inactive glucocorticoids . This interaction is crucial for regulating the local concentration of active glucocorticoids in tissues. Additionally, Prednisolone-21-Carboxylic Acid can bind to glucocorticoid receptors, influencing gene expression and protein synthesis .
Cellular Effects
Prednisolone-21-Carboxylic Acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to regulate the expression of genes involved in glucose metabolism, cell cycle, apoptosis, and inflammation . In immune cells, it can suppress the production of pro-inflammatory cytokines, thereby reducing inflammation .
Molecular Mechanism
The molecular mechanism of Prednisolone-21-Carboxylic Acid involves binding to glucocorticoid receptors in the cytoplasm of target cells. This complex then translocates to the nucleus, where it interacts with DNA to modify gene transcription . The compound can upregulate the expression of anti-inflammatory proteins and repress the expression of pro-inflammatory proteins. Additionally, it inhibits the synthesis of prostaglandins by blocking the arachidonic acid pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prednisolone-21-Carboxylic Acid can change over time. The compound is relatively stable when stored at -20°C, but it can degrade over time if not stored properly . Long-term studies have shown that prolonged exposure to Prednisolone-21-Carboxylic Acid can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Prednisolone-21-Carboxylic Acid vary with different dosages in animal models. At low doses, it can effectively reduce inflammation and modulate immune responses without significant adverse effects . At high doses, it can cause toxic effects, such as hyperglycemia, muscle wasting, and immunosuppression . Threshold effects have been observed, where the therapeutic benefits plateau and adverse effects become more pronounced at higher doses .
Metabolic Pathways
Prednisolone-21-Carboxylic Acid is involved in several metabolic pathways. It is metabolized by enzymes such as 11β-HSD, which converts it to its active form . The compound can also influence metabolic flux and metabolite levels by regulating the expression of genes involved in glucose and lipid metabolism . This regulation can lead to changes in energy balance and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, Prednisolone-21-Carboxylic Acid is transported and distributed through various mechanisms. It can bind to transport proteins, such as corticosteroid-binding globulin (CBG), which facilitates its distribution to target tissues . The compound can also interact with membrane transporters, increasing its permeability across cell membranes . This interaction affects its localization and accumulation within specific tissues.
Subcellular Localization
Prednisolone-21-Carboxylic Acid is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization. For example, its binding to glucocorticoid receptors in the cytoplasm is a critical step for its subsequent translocation to the nucleus . Post-translational modifications, such as phosphorylation, can also affect its targeting to specific compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone-21-Carboxylic Acid typically involves the following steps:
Starting Material: Prednisone acetate is used as the starting material.
Protective Reactions: Sequential 3, 20-keto protective reactions are carried out.
Reduction Reaction: 11-keto reduction reaction is performed.
Esterification: 21-hydroxyl esterification reaction is conducted.
Deprotection: 3, 20-keto deprotection reaction is carried out.
Hydrolysis: 21-acetic ester hydrolysis reaction is performed to obtain Prednisolone-21-Carboxylic Acid.
Industrial Production Methods: The industrial production of Prednisolone-21-Carboxylic Acid follows similar synthetic routes but is optimized for large-scale production. The process involves the use of mixed solvents and inert gases to prevent the formation of byproducts during hydrolysis .
Types of Reactions:
Oxidation: Prednisolone-21-Carboxylic Acid can undergo oxidation reactions, converting hydroxyl groups to ketones.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 21st position can yield a ketone, while reduction can revert it back to a hydroxyl group .
Vergleich Mit ähnlichen Verbindungen
Prednisolone: A glucocorticoid with similar anti-inflammatory properties but without the carboxylic acid group at the 21st position.
Methylprednisolone: Another glucocorticoid with a methyl group at the 6th position, used for its potent anti-inflammatory effects.
Dexamethasone: A more potent glucocorticoid with a fluorine atom at the 9th position.
Uniqueness: Prednisolone-21-Carboxylic Acid is unique due to the presence of the carboxylic acid group at the 21st position, which can influence its binding affinity and metabolic stability. This modification can result in different pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids .
Eigenschaften
IUPAC Name |
3-[(8R,9S,10R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O7/c1-20-7-5-12(23)9-11(20)3-4-13-14-6-8-22(29,18(26)17(25)19(27)28)21(14,2)10-15(24)16(13)20/h5,7,9,13-17,24-25,29H,3-4,6,8,10H2,1-2H3,(H,27,28)/t13-,14-,15?,16-,17?,20+,21+,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICRVHUOJZUSPV-TZAHIGRSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)C(C(=O)O)O)O)CCC4=CC(=O)C=CC34C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC([C@H]3[C@@H]([C@H]1CC[C@@]2(C(=O)C(C(=O)O)O)O)CCC4=CC(=O)C=C[C@]34C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)


